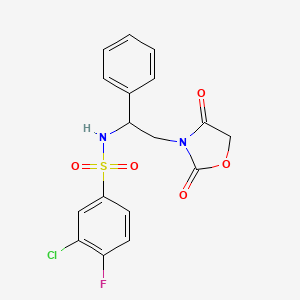

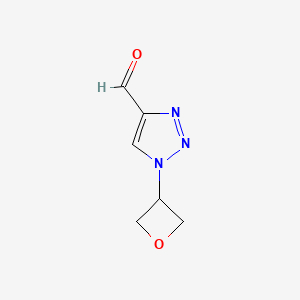

3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various chemical strategies, aiming at improving the selectivity and potency of the molecules. For instance, Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors, highlighting the role of fluorine atom introduction in enhancing selectivity (Hashimoto et al., 2002). Similarly, Toyokuni et al. (2005) synthesized a fluorinated analogue of valdecoxib for imaging cyclooxygenase-2 with positron emission tomography, showcasing a different approach to the synthesis of fluorinated sulfonamides (Toyokuni et al., 2005).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives often plays a crucial role in their biological activity. For example, Ming-zhi et al. (2005) detailed the synthesis and crystal structure of a chloro-fluoro-phenyl-propanamide compound, demonstrating the influence of structural features on the compound's properties (Ming-zhi et al., 2005).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions that define their properties and applications. For instance, Pei et al. (2003) discovered the effective use of N,N-dichloro-o-nitrobenzenesulfonamide as an electrophilic nitrogen source for direct diamination of alpha,beta-unsaturated ketones (Pei et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility and melting points, are critical for their pharmaceutical applications. Křupková et al. (2013) explored the use of 4-chloro-2-fluoro-5-nitrobenzoic acid in the synthesis of various heterocyclic scaffolds, indicating the significance of physical properties in drug discovery (Křupková et al., 2013).

Chemical Properties Analysis

Understanding the chemical behavior of sulfonamide derivatives is essential for their development as therapeutic agents. Gul et al. (2016) synthesized a series of sulfonamides and tested them for cytotoxicity and carbonic anhydrase inhibition, revealing insights into their chemical properties and potential therapeutic applications (Gul et al., 2016).

Applications De Recherche Scientifique

Molecular Interaction and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes has shown that the sulfonamide derivative plays a significant role in governing interactions with DNA. These complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, indicating potential applications in cancer therapy. The study highlighted that specific sulfonamide derivatives could influence DNA damage and apoptosis in tumor cells, with certain complexes showing higher efficacy in inducing cell death mainly through apoptosis in colon adenocarcinoma and leukemia cell lines (González-Álvarez et al., 2013).

Antimicrobial Activities

The synthesis and evaluation of eperezolid-like molecules, including those with sulfonamide groups, have demonstrated high anti-Mycobacterium smegmatis activity. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents, offering insights into their applications against bacterial infections (Yolal et al., 2012).

Carbonic Anhydrase Inhibition

Investigations into primary sulfonamide groups have facilitated the synthesis of novel [1,4]oxazepine-based sulfonamides with potent inhibitory activity against human carbonic anhydrases. These findings are crucial for the development of therapeutics targeting conditions mediated by carbonic anhydrases, such as glaucoma, epilepsy, and certain types of tumors (Sapegin et al., 2018).

Antioxidant Activity

Studies have also explored the synthesis of thiazolidin-4-one derivatives to evaluate their antioxidant activities. The research into sulfonamide derivatives has contributed to identifying compounds with promising antioxidant properties, which could be beneficial in managing oxidative stress-related diseases (El Nezhawy et al., 2009).

Fluorination Catalysts and Imaging Agents

Sulfonamide derivatives have been evaluated as catalysts for enantioselective fluorination, revealing their potential in synthetic chemistry for the development of pharmaceuticals and imaging agents. This area of research opens up possibilities for creating more effective diagnostic tools and therapeutic compounds with enhanced properties (Ishimaru et al., 2008).

Propriétés

IUPAC Name |

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O5S/c18-13-8-12(6-7-14(13)19)27(24,25)20-15(11-4-2-1-3-5-11)9-21-16(22)10-26-17(21)23/h1-8,15,20H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHZZBYURREWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)

![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)

![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)